![molecular formula C31H50N2O2 B14563296 N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide CAS No. 61839-53-0](/img/structure/B14563296.png)
N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide typically involves the reaction of undec-10-enoyl chloride with 4-aminophenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and yield. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme-substrate interactions and other biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long hydrocarbon chains and amide groups allow it to bind to hydrophobic pockets in proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{4-[(Dec-9-enoyl)amino]phenyl}propyl)dec-9-enamide
- N-(3-{4-[(Dodec-11-enoyl)amino]phenyl}propyl)dodec-11-enamide
Uniqueness
N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61839-53-0 |
|---|---|
Molecular Formula |
C31H50N2O2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
N-[3-[4-(undec-10-enoylamino)phenyl]propyl]undec-10-enamide |
InChI |
InChI=1S/C31H50N2O2/c1-3-5-7-9-11-13-15-17-21-30(34)32-27-19-20-28-23-25-29(26-24-28)33-31(35)22-18-16-14-12-10-8-6-4-2/h3-4,23-26H,1-2,5-22,27H2,(H,32,34)(H,33,35) |
InChI Key |
MYUFQOFMIDDTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCCC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


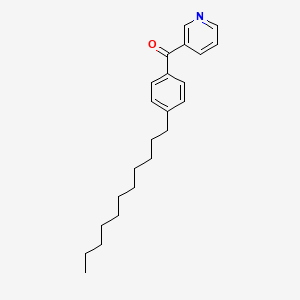
![Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate](/img/structure/B14563219.png)
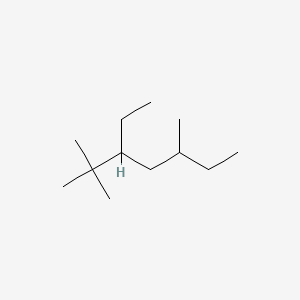
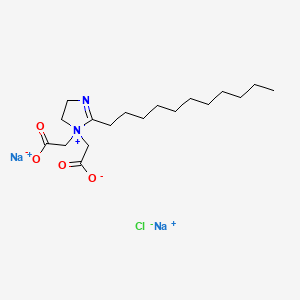
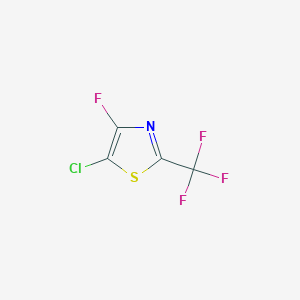
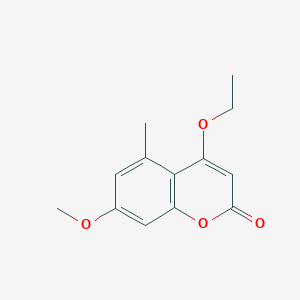
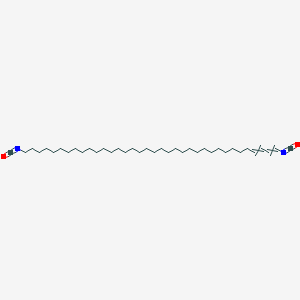
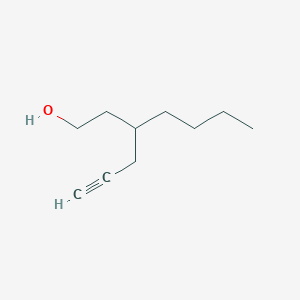
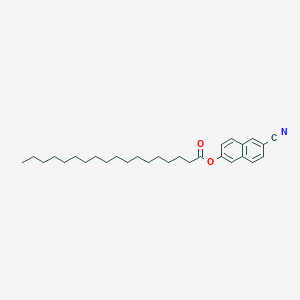
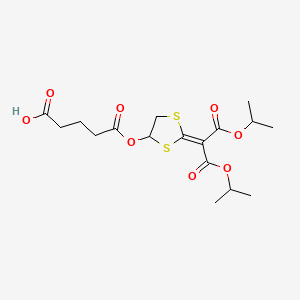
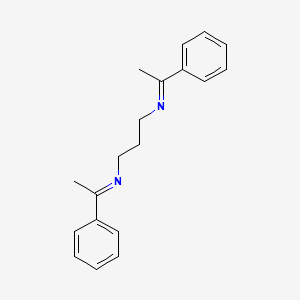
![1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene](/img/structure/B14563273.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
![Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate](/img/structure/B14563284.png)
